CRK3 Inhibition: Benzyloxy vs Hydroxy Analog
In a direct head-to-head panel of 3-(5,5-dimethylcyclohex-2,3-ene)-1-one derivatives, the 4-benzyloxyphenyl-substituted compound (Compound 58) inhibited Leishmania CRK3–CYC6 with an IC50 of 0.11 µM, whereas the 4-hydroxyphenyl analog (Compound 60) exhibited an IC50 of 3.3 µM [1]. This represents a 30-fold improvement in potency attributable solely to the benzyl protecting group. Notably, both compounds showed minimal inhibition of human HsCDK2–CYCA (IC50 >100 µM), preserving selectivity for the parasitic target [1].
| Evidence Dimension | Leishmania CRK3–CYC6 kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 0.11 µM (4-benzyloxyphenyl derivative) |
| Comparator Or Baseline | IC50 = 3.3 µM (4-hydroxyphenyl analog) |
| Quantified Difference | 30-fold lower IC50 (more potent) |
| Conditions | In vitro kinase inhibition assay; Leishmania CRK3–CYC6 complex; data represent mean of two or more experiments |
Why This Matters
This 30-fold potency differential directly informs analog selection for Leishmania drug discovery programs, where the benzyl-protected scaffold provides a clear advantage over the free phenol variant.
- [1] PMC. Table 4: CRK3–CYC6 and HsCDK2–CYCA Inhibition Data. Compound 58 (4-benzyloxyphenyl): CRK3–CYC6 IC50 0.11 µM, HsCDK2–CYCA IC50 >100 µM; Compound 60 (4-hydroxyphenyl): CRK3–CYC6 IC50 3.3 µM, HsCDK2–CYCA IC50 5.9 µM. PMC3272345. https://pmc.ncbi.nlm.nih.gov/articles/PMC3272345/table/tbl4/ View Source
